Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
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Overview
Description
Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole nucleus with a triazino moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes:
Formation of the Indole Nucleus: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazino Moiety: The triazino ring is introduced through a series of condensation reactions.
Bromination and Methylation: The compound is then brominated and methylated to achieve the desired substitution pattern.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.
Chemical Reactions Analysis
Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- can be compared with other indole derivatives and triazino compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole nucleus.
Triazinoindole derivatives: Compounds with variations in the triazino ring or substituents, which may exhibit different biological activities.
Bromoindoles: Compounds with bromine substitution on the indole ring, which can affect their reactivity and biological properties
The uniqueness of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- lies in its combined indole and triazino structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16BrN5OS |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C15H16BrN5OS/c1-3-6-17-12(22)8-23-15-18-14-13(19-20-15)10-7-9(16)4-5-11(10)21(14)2/h4-5,7H,3,6,8H2,1-2H3,(H,17,22) |
InChI Key |
IARYPOWPXQOIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)Br)N=N1 |
Origin of Product |
United States |
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